molecular formula C9H13NO B1354634 [4-(2-Aminoethyl)phenyl]methanol CAS No. 64353-30-6

[4-(2-Aminoethyl)phenyl]methanol

Cat. No.: B1354634
CAS No.: 64353-30-6
M. Wt: 151.21 g/mol
InChI Key: MRJUPJKYBZVMCR-UHFFFAOYSA-N
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Description

[4-(2-Aminoethyl)phenyl]methanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-aminoethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,11H,5-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRJUPJKYBZVMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506361
Record name [4-(2-Aminoethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64353-30-6
Record name [4-(2-Aminoethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Context and Significance of 4 2 Aminoethyl Phenyl Methanol

Role in Organic Synthesis and Chemical Transformations

[4-(2-Aminoethyl)phenyl]methanol is a key player in organic synthesis, primarily utilized for its ability to introduce a phenylethylamine moiety with a reactive handle (the hydroxymethyl group) for further functionalization. This is particularly useful in the construction of complex molecular architectures. For instance, the amino group can be protected to allow for selective reaction at the alcohol, or vice versa, enabling a stepwise and controlled synthesis.

The compound can participate in a variety of chemical transformations, including:

N-functionalization: The primary amine is readily acylated, alkylated, or arylated to introduce diverse substituents.

O-functionalization: The primary alcohol can be converted into ethers, esters, or halides.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding benzaldehyde (B42025) or benzoic acid derivative, opening up further synthetic possibilities.

Ring substitution: The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents need to be considered.

These transformations are fundamental in creating libraries of compounds for screening in drug discovery and materials science.

Importance in Pharmaceutical and Agrochemical Intermediacy

The structural motif of this compound is present in numerous biologically active compounds, making it a crucial intermediate in the pharmaceutical and agrochemical industries. The phenylethylamine core is a well-known pharmacophore found in many neurotransmitters and drugs targeting the central nervous system.

In pharmaceutical research, derivatives of this compound are investigated for a wide range of therapeutic areas. For example, modifications of the amino and alcohol groups can lead to compounds with potential applications as receptor agonists or antagonists. The synthesis of various amides and esters from this compound allows for the exploration of structure-activity relationships (SAR) in drug development.

Similarly, in the agrochemical sector, the compound serves as a precursor for the synthesis of novel pesticides and herbicides. The introduction of specific functional groups can enhance the efficacy and selectivity of these agents, while also influencing their environmental persistence and toxicity profiles.

Emerging Applications in Material Science and Biotechnology

The bifunctional nature of this compound also lends itself to applications in material science and biotechnology.

In material science , it can be used as a monomer or cross-linking agent in the synthesis of polymers. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyesters, and polyurethanes. The aromatic ring contributes to the thermal stability and mechanical properties of the resulting polymers. These materials may find use in specialty coatings, adhesives, and advanced composites.

In biotechnology , the compound can be utilized for bioconjugation, the process of linking molecules to biological macromolecules such as proteins or nucleic acids. The primary amine provides a convenient attachment point for coupling to activated carboxyl groups on biomolecules, while the hydroxyl group can be further modified to introduce reporter tags or other functionalities. This is valuable for developing diagnostic tools and targeted drug delivery systems.

Relevance for Advanced Drug Discovery Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. This compound provides a robust and versatile scaffold for advanced drug discovery. cymitquimica.com Its relatively simple structure allows for the systematic and efficient generation of a diverse range of derivatives.

The concept of "scaffold hopping" involves replacing a central molecular core with a different one while retaining similar biological activity. The scaffold provided by this compound can be used to design novel analogs of existing drugs, potentially leading to improved pharmacological properties, such as increased potency, better selectivity, or a more favorable side-effect profile. nih.gov The ability to easily modify both the amino and alcohol functionalities makes it an attractive starting point for exploring new chemical space in the quest for innovative therapeutics. nih.gov

Synthetic Methodologies for 4 2 Aminoethyl Phenyl Methanol and Analogues

Established Reduction Pathways

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and represents a common strategy for preparing [4-(2-Aminoethyl)phenyl]methanol. This can be accomplished through both catalytic hydrogenation and chemical reduction techniques.

Catalytic Hydrogenation Protocols for Nitro Precursors

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its high efficiency and clean reaction profile. A plausible precursor for the synthesis of this compound is 4-(2-nitroethyl)benzyl alcohol. The hydrogenation of this nitro precursor over a palladium on carbon (Pd/C) catalyst is an effective method. Typically, the reaction is carried out in a suitable solvent, such as methanol (B129727) or ethanol, under a hydrogen atmosphere. The process generally proceeds under mild conditions, including room temperature and pressures ranging from atmospheric to a few bars. For instance, a patent for the synthesis of (S)-octopamine, a structural analogue of the target compound, describes the hydrogenation of an (S)-octopamine precursor using a palladium-carbon catalyst to yield the final product, suggesting the applicability of this method. google.com The use of triethylsilane with palladium on carbon also presents a mild and efficient alternative for reducing nitro groups under neutral conditions at room temperature. organic-chemistry.org

A similar strategy is employed in the synthesis of DL-Octopamine hydrochloride, where a precursor is subjected to catalytic hydrogenation with 5% Pd/C in a mixed solvent system of water and methanol in a high-pressure autoclave. google.com This highlights the robustness of catalytic hydrogenation for this class of compounds.

Chemical Reduction Techniques

Chemical reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitro groups to primary amines. numberanalytics.commasterorganicchemistry.comnumberanalytics.com The reduction of a suitable nitro precursor, such as methyl 4-(2-nitroethyl)benzoate, with LiAlH₄ would lead to the simultaneous reduction of both the nitro group and the ester functionality to yield this compound. This reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.com The high reactivity of LiAlH₄ necessitates careful control of the reaction conditions. numberanalytics.commasterorganicchemistry.comnumberanalytics.com

Multi-Step Synthesis from Aromatic Halide Precursors

An alternative synthetic strategy involves the construction of the carbon skeleton from readily available aromatic halide precursors. This multi-step approach often provides greater flexibility for introducing structural diversity.

Strategic Use of Protecting Groups

In multi-step syntheses, the use of protecting groups is crucial to mask reactive functional groups and ensure selective transformations. masterorganicchemistry.comrsc.orgglenresearch.comnih.gov For the synthesis of this compound from a halide precursor like 4-bromobenzyl alcohol, both the hydroxyl and the amino functionalities may require protection at different stages. The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether, which are stable under various reaction conditions but can be selectively removed. masterorganicchemistry.com The amino group, once introduced, can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide.

Aryl azides can also serve as precursors to primary amines, with the azide (B81097) group acting as a masked amine. For instance, tris(4-azidophenyl)methanol has been reported as a protecting group for thiols, and the azide functionality can be reduced to an amine under mild conditions. nih.gov This suggests that a 4-azido-substituted benzyl (B1604629) alcohol derivative could be a viable intermediate.

Carbonylation and Subsequent Derivatization

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, can be a key step in the synthesis of this compound from an aromatic halide. For example, a Sonogashira coupling reaction between a protected 4-halobenzyl alcohol and a suitable acetylene (B1199291) derivative can be employed to build the two-carbon side chain. beilstein-journals.orgscielo.org.mxnih.govresearchgate.net The resulting alkyne can then be further derivatized.

For instance, the Sonogashira coupling of a protected 4-iodobenzyl alcohol with trimethylsilylacetylene, followed by desilylation, would yield a terminal alkyne. This alkyne could then be subjected to a variety of transformations, including hydration to a ketone, which could then be converted to the amine via reductive amination. Alternatively, the synthesis of an erlotinib (B232) intermediate, which shares structural similarities with the target compound, utilizes a Pd/Cu-catalyzed Sonogashira coupling of 3-bromoaniline (B18343) with 2-methyl-3-butyn-2-ol. beilstein-journals.org This highlights the utility of this cross-coupling reaction in constructing the desired carbon framework.

Chiral Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications in medicinal chemistry. This can be achieved through the use of chiral catalysts or by employing chiral starting materials.

A notable example is the synthesis of (S)-octopamine, a chiral analogue of this compound. A patented method describes the reaction of p-hydroxybenzaldehyde with nitromethane (B149229) in the presence of a chiral copper-Schiff base complex catalyst to generate an (S)-octopamine precursor. google.com This precursor is then hydrogenated to afford (S)-octopamine. This approach demonstrates the feasibility of asymmetric synthesis to establish the chiral center.

Biocatalytic Synthesis Routes for Compound Analogues

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral amino alcohols. These methods utilize enzymes or whole-cell systems to catalyze stereoselective transformations, often under mild reaction conditions. nih.govnih.gov

One major biocatalytic strategy is the enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer of the substrate, allowing for the separation of the unreacted, enantiopure substrate from the product. For example, the hydrolysis of racemic 1-phenylethyl acetate (B1210297) using immobilized Candida antarctica lipase (B570770) B (CALB) can produce enantiomerically pure (R)-1-phenylethanol. researchgate.netresearchgate.net Lipases have also been used in the kinetic resolution of racemic phenylglycine to yield the (R)-enantiomer with high purity.

Dynamic kinetic resolution (DKR) is an advancement where the unreacted, undesired enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. Reductive enzymatic DKR has been applied to produce chiral alcohols like (S)-2-phenylpropanol using an engineered Candida tenuis xylose reductase mutant, achieving high product titers (115 g/L) and good enantioselectivity (93.1% ee). nih.gov

Direct asymmetric synthesis using biocatalysts is also a powerful approach. The stereospecific reduction of a ketone precursor, such as 2-aminoacetophenone, can be achieved using NADPH-dependent reductases. For instance, a reductase from Burkholderia sp. YT produces (R)-2-amino-1-phenylethanol with 99% ee under optimized conditions. Whole-cell biocatalysts, including baker's yeast and various plant tissues like carrot (Daucus carota) and apple (Malus pumila), have been shown to effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. biomedpharmajournal.orgnih.gov

Multi-enzyme cascades represent a state-of-the-art biocatalytic strategy. These one-pot reactions utilize several enzymes to convert a simple starting material into a complex, chiral product through a series of sequential reactions. A two-step cascade has been developed to convert (R)- or (S)-2-hydroxy-2-phenylacetaldehyde into the corresponding enantiomerically pure phenylethanolamine (>99.9% ee) using an alcohol oxidase and an amine dehydrogenase. acs.org

Table 2: Biocatalytic Synthesis of Chiral Amino Alcohol Analogues

Biocatalyst/Enzyme Substrate Product Key Result Reference
Candida antarctica Lipase B (CALB) (R,S)-1-Phenylethyl acetate (R)-1-Phenylethanol Kinetic Resolution researchgate.netresearchgate.net
Burkholderia sp. YT Reductase 2-Aminoacetophenone (R)-2-Amino-1-phenylethanol 99% ee
Engineered Candida tenuis Xylose Reductase Racemic 2-Phenylpropanal (S)-2-Phenylpropanol 115 g/L Titer, 93.1% ee nih.gov
Alcohol Oxidase & Amine Dehydrogenase (R/S)-2-Hydroxy-2-phenylacetaldehyde (R/S)-Phenylethanolamine >99.9% ee, 92% yield acs.org

Biological and Biomedical Research Applications of 4 2 Aminoethyl Phenyl Methanol and Its Derivatives

Pharmacological Activity Assessment

Detailed pharmacological assessments of [4-(2-Aminoethyl)phenyl]methanol are scarce. The following sections outline the specific areas where research is lacking.

Anticancer and Antiproliferative Investigations

The potential of this compound derivatives as anticancer and antiproliferative agents has not been substantially explored in published studies. Key mechanisms of action that are often investigated for novel anticancer compounds include tubulin polymerization inhibition and the induction of cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition Studies

There is a notable absence of research specifically investigating the effects of this compound or its derivatives on tubulin polymerization. While other structurally related compounds, such as certain alkenyldiarylmethanes, have been examined as tubulin polymerization inhibitors, this line of inquiry has not been extended to this compound.

Cell Cycle Arrest and Apoptosis Induction

Similarly, studies detailing the induction of cell cycle arrest and apoptosis by this compound derivatives are not readily found. The mechanisms by which a compound can halt the cell cycle, often at the G2/M phase, and trigger programmed cell death are critical to its potential as a cancer therapeutic. However, the scientific community has not published findings in this area for the specified compound.

Antimicrobial Efficacy

The evaluation of this compound and its derivatives for antimicrobial properties also appears to be an under-researched area.

Antibacterial Screening

Comprehensive screening of this compound derivatives against various bacterial strains has not been reported in the available literature. Therefore, no data on its spectrum of activity or minimum inhibitory concentrations against pathogenic bacteria can be provided.

Antifungal Evaluations

While some phenylethanol derivatives have been synthesized and evaluated for their fungicidal properties against plant pathogens, specific antifungal assessments of this compound are not documented. Research into its efficacy against human fungal pathogens such as Candida albicans and Aspergillus niger is also absent from the current body of scientific work.

Anti-inflammatory Properties

The phenylethylamine scaffold is a recurring motif in compounds investigated for anti-inflammatory properties. Derivatives of this structure have shown potential in modulating inflammatory pathways. For example, a patent application has described a method for treating inflammatory disorders by administering a composition containing a substituted phenethylamine (B48288) from the 2C-X family (e.g., 2C-H, 2C-I) at subhallucinogenic concentrations. nih.gov This approach is proposed for both acute and chronic inflammation. nih.gov

Research into N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme involved in the deactivation of the anti-inflammatory compound N-palmitoylethanolamide (PEA), has led to the development of potent inhibitors. plos.org One such inhibitor, 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine, which contains a phenylethylamine-like core, has been shown to reduce the expression of inflammatory markers like iNOS and IL-6 in mouse macrophages. plos.org The anti-inflammatory effects of PEA are mediated through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). plos.org

Furthermore, compounds containing a thiazole (B1198619) ring, which can be synthesized from phenylethylamine precursors, have been investigated for their anti-inflammatory effects. frontiersin.org Some of these thiazole derivatives have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. frontiersin.org These studies collectively suggest that the core structure of this compound holds promise as a template for designing new anti-inflammatory agents.

Cardiovascular System Modulation

The phenylethylamine and phenylethanolamine skeletons are fundamental to many compounds that exert effects on the cardiovascular system, primarily through their interaction with adrenergic receptors. nih.govnih.gov These compounds can influence blood pressure, heart rate, and vascular resistance. nih.govnih.gov

Derivatives of phenylethanolamine are known to affect blood pressure. For instance, β-phenylethylamine has been shown to increase mean aortic blood pressure in animal models, an effect attributed to the release of endogenous norepinephrine (B1679862). nih.gov The vasopressor actions of many adrenergic agents are mediated through alpha-1 receptors, leading to the contraction of vascular smooth muscle and an increase in systemic vascular resistance, which in turn affects organ perfusion pressure. nih.gov Inhibitors of phenylethanolamine-N-methyl-transferase (PNMT), the enzyme that converts norepinephrine to epinephrine (B1671497), have also been studied for their cardiovascular effects. nih.gov One such inhibitor with alpha-adrenoceptor blocking properties produced significant hypotension in hypertensive rats, indicating a lowering of blood pressure. nih.gov These findings suggest that derivatives of this compound could potentially modulate perfusion pressure.

The modulation of vascular resistance is a key aspect of cardiovascular pharmacology. Beta-phenylethylamine has been observed to increase total peripheral vascular resistance. nih.gov Vasopressor agents typically increase systemic and pulmonary vascular resistance. nih.gov In the context of coronary circulation, agents that cause vasodilation can decrease coronary vascular resistance. For example, the antianginal agent nicorandil (B1678753) has been shown to dilate coronary resistance arteries at certain concentrations. nih.gov While direct studies on this compound are lacking, the known effects of its structural relatives on vascular resistance suggest a potential for its derivatives to impact coronary resistance.

Enzyme Inhibition Studies

Derivatives of the this compound scaffold have been a focus of enzyme inhibition studies, particularly in the context of carbonic anhydrases.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. nih.gov A series of novel N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides, which are derivatives of the core structure of interest, have been synthesized and evaluated as inhibitors of four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IX, and hCA XII.

These studies revealed that some of these sulfonamide derivatives exhibited potent inhibition against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. Notably, some of the most potent inhibitors showed greater affinity for the transmembrane isoforms hCA IX and XII compared to the cytosolic isoforms hCA I and II.

The table below summarizes the inhibitory activity of selected N⁴-substituted 4-(2-aminoethyl)benzenesulfonamide (B156865) derivatives against the four tested human carbonic anhydrase isoforms.

CompoundhCA I Kᵢ (nM)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)hCA XII Kᵢ (nM)
11 98.662.45.94.3
12 96.364.56.24.0
AAZ (Acetazolamide) 25012255.7

Data sourced from a study on N⁴-substituted 4-(2-aminoethyl)benzenesulfonamides.

These findings underscore the potential of derivatives of this compound as effective and selective inhibitors of specific carbonic anhydrase isoforms, which could have implications for therapeutic development.

Investigations of Mutant Isocitrate Dehydrogenase Inhibitors

Mutations in isocitrate dehydrogenase (IDH) enzymes are significant drivers in various cancers, including glioma and acute myeloid leukemia (AML). These mutations lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which disrupts normal cellular processes and promotes tumorigenesis. Consequently, the development of inhibitors targeting these mutant IDH enzymes is a key area of cancer therapy research.

While this compound itself is not identified as a direct inhibitor, its core structure, a phenylethanolamine, is a crucial pharmacophore found in various enzyme inhibitors. Research into the structure-based design of novel inhibitors often utilizes such scaffolds. For instance, the development of selective inhibitors for mutant IDH1 has involved identifying compounds that can bind to allosteric sites at the dimer interface of the enzyme. patsnap.com The design of these molecules, which can disrupt critical interactions like metal binding networks, often incorporates phenyl and ethylamine-like moieties to achieve specific binding. patsnap.com The structural features of this compound—a phenyl ring, a flexible ethylamine (B1201723) chain, and a hydroxyl group—make it a valuable starting point or fragment for the synthesis of more complex molecules aimed at these therapeutic targets.

Mechanism of Action Studies

Interaction with Neurotransmitter Systems

The compound this compound belongs to the phenylethanolamine class of compounds. This class is structurally related to endogenous catecholamine neurotransmitters such as norepinephrine and epinephrine. wikipedia.org These neurotransmitters are fundamental to the regulation of numerous physiological processes, including cardiovascular function. nih.gov

Phenylethanolamine structures are known to interact with adrenergic receptors. For example, the enzyme phenylethanolamine N-methyltransferase (PNMT) is responsible for the synthesis of epinephrine and is a key component in the regulation of blood pressure. nih.gov Derivatives of phenylethanolamine have been shown to act as antagonists at NMDA receptors, a type of glutamate (B1630785) receptor involved in excitatory neurotransmission. nih.gov Specifically, compounds like ifenprodil (B1662929) demonstrate a unique mechanism by making the receptor more sensitive to inhibition by protons, which is particularly relevant in acidic conditions that can occur during brain trauma or ischemia. nih.gov Given its structure, this compound and its derivatives are subjects of interest for their potential to interact with and modulate these and other neurotransmitter systems.

Modulation of Enzyme and Receptor Activity

The structural motif of this compound is integral to many compounds designed to modulate the activity of specific enzymes and receptors. The phenylethanolamine backbone is a well-established pharmacophore for adrenergic receptor ligands. Research has shown that even the parent compound, phenylethanolamine, exhibits affinity for β2 adrenergic receptors, albeit lower than that of endogenous catecholamines like epinephrine. wikipedia.org

The therapeutic potential of modulating these pathways is significant. For example, Mirabegron, a potent β3-adrenergic receptor agonist used to treat overactive bladder, contains a phenylethanolamine core. patsnap.comgoogle.comchemicalbook.com It functions by relaxing the bladder's detrusor muscle, thereby increasing its capacity. chemicalbook.com The synthesis of Mirabegron and related compounds often involves intermediates that are structurally similar to this compound, highlighting the importance of this chemical framework in achieving desired receptor activity. google.comgoogle.comjustia.com

Ligand-Protein Binding Analysis

Understanding how a molecule like this compound or its derivatives bind to a target protein is fundamental for drug discovery and development. This analysis reveals the specific interactions that govern the molecule's biological effects. Several experimental and computational techniques are employed to characterize these ligand-protein interactions. drughunter.comnih.govresearchgate.net

Experimental methods provide direct evidence of binding. X-ray crystallography and Cryogenic Electron Microscopy (Cryo-EM) can yield high-resolution, three-dimensional structures of a ligand bound to its protein target, revealing the precise orientation and atomic contacts. drughunter.comnumberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool that can identify the binding site and determine the structure of the complex in solution. drughunter.com Other biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), measure the thermodynamics and kinetics of binding, respectively, providing data on binding affinity and association/dissociation rates. drughunter.comnumberanalytics.com

Computational methods complement these experimental approaches. Molecular docking predicts the preferred orientation of a ligand when bound to a protein, while molecular dynamics (MD) simulations can model the flexibility of the complex and calculate binding free energies. nih.govnumberanalytics.com These methods are crucial for screening large libraries of compounds and for refining the design of potential drug candidates.

TechniquePrincipleInformation Gained
X-ray CrystallographyDiffraction of X-rays by a protein-ligand crystal. drughunter.comHigh-resolution 3D structure, binding pose, atomic interactions. drughunter.com
Nuclear Magnetic Resonance (NMR)Measures changes in the magnetic properties of atomic nuclei upon ligand binding. drughunter.comBinding site mapping, solution structure of complex, dynamics. drughunter.com
Isothermal Titration Calorimetry (ITC)Measures heat changes during the binding event. numberanalytics.comBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).
Surface Plasmon Resonance (SPR)Detects changes in refractive index when a ligand binds to a protein immobilized on a sensor chip. drughunter.comKinetics of binding (kon, koff), binding affinity (Kd). drughunter.com
Molecular DockingComputational simulation to predict the binding mode of a ligand within a protein's active site. nih.govPredicted binding pose, scoring to estimate binding affinity. nih.gov

Application as Research Reagents and Probes

Development of Pharmaceutical Intermediates

This compound is a valuable building block, or intermediate, in the synthesis of more complex and biologically active molecules. Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a variety of chemical transformations, making it a versatile reagent in medicinal chemistry.

A prominent example of its utility is in the synthesis of Mirabegron, a β3-adrenergic agonist. patsnap.comchemicalbook.com Various patented synthetic routes for Mirabegron utilize precursors that are structurally analogous to this compound. For instance, one common strategy involves the coupling of a protected aminothiazole acetic acid derivative with a phenylethanolamine subunit. google.comjustia.com In these syntheses, a compound like 4-aminophenethyl alcohol or its derivatives serves as the key intermediate to construct the core structure of the final drug. google.com The synthesis demonstrates how the amino and phenyl groups of the intermediate are incorporated into the final structure of Mirabegron.

Precursor/IntermediateSynthetic StepFinal ProductTherapeutic Application
(R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanolCondensation reaction with a 2-aminothiazole-4-yl-acetic acid derivative. chemicalbook.comMirabegronTreatment of overactive bladder. chemicalbook.com
4-Aminophenethyl alcoholUsed in a multi-step synthesis involving condensation and oxidation reactions to form a key precursor for the final reductive amination step. google.comMirabegronTreatment of overactive bladder. google.com

Chemical Modification of Biomaterials

Due to the absence of specific research in this area, no detailed findings or data tables on the chemical modification of biomaterials using this compound can be presented.

Advanced Analytical Characterization in 4 2 Aminoethyl Phenyl Methanol Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of "[4-(2-Aminoethyl)phenyl]methanol," providing detailed information about its atomic connectivity and functional groups.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of "this compound" in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as a set of multiplets in the downfield region (typically δ 7.0-7.5 ppm). The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely present as a singlet, while the two methylene groups of the aminoethyl side chain (-CH₂CH₂NH₂) would appear as triplets. The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) may appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information on all the unique carbon atoms in "this compound." The spectrum would show distinct peaks for the hydroxymethyl carbon, the two methylene carbons of the ethylamino group, and the four unique carbons of the para-substituted benzene ring.

A summary of predicted NMR data is presented below.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
~ 7.2-7.3Aromatic (4H, m)
~ 4.6-CH₂OH (2H, s)
~ 2.9Ar-CH₂- (2H, t)
~ 2.7-CH₂-NH₂ (2H, t)
Variable-OH, -NH₂ (3H, br s)
Note: Data is based on computational predictions and may vary from experimental values.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its primary amine, hydroxyl, and aromatic functionalities.

Key expected vibrational frequencies are:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

N-H Stretch: One or two sharp to medium bands appearing around 3300-3500 cm⁻¹ would indicate the primary amine group.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the benzene ring.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the ethyl and methylene groups.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range would indicate the stretching vibration of the C-O bond of the primary alcohol.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)
3200-3600 (broad)
3300-3500 (sharp)
> 3000
< 3000
1450-1600
1000-1260
Note: Data is based on computational predictions and known characteristic frequencies.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the electronic transitions within a molecule. For "this compound," the UV-Vis spectrum is expected to be dominated by absorptions due to the benzene ring. Aromatic systems typically exhibit one or more absorption bands in the UV region. The primary absorption band, resulting from a π → π* transition, is expected to appear around 250-280 nm. The presence of substituents on the benzene ring, such as the hydroxymethyl and aminoethyl groups, can cause a slight shift in the wavelength of maximum absorbance (λ_max) and may also affect the molar absorptivity. Specific experimental data for this compound is not widely published, but predictions can be made based on similar structures.

Predicted UV-Vis Absorption Data
λ_max (nm)
~260-270
Note: Data is based on computational predictions and analysis of similar compounds.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The molecular formula of "this compound" is C₉H₁₃NO. The calculated exact mass can be compared with the experimentally determined mass from an HRMS analysis to confirm the elemental composition. Electron Ionization Mass Spectrometry (EIMS) would typically cause fragmentation of the molecule, providing structural information based on the observed fragment ions. Common fragmentation patterns for this molecule would likely involve the loss of the hydroxyl group, cleavage of the ethylamino side chain, and fragmentation of the aromatic ring.

Mass Spectrometry Data
Parameter
Molecular Formula
Exact Mass (Computed)
Molecular Weight
Note: The exact mass is a computed value from PubChem.

Crystallographic Analysis

Crystallographic techniques provide definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of "this compound," including the conformation of the side chains and the intermolecular interactions, such as hydrogen bonding involving the amine and hydroxyl groups, within the crystal lattice.

As of the current literature survey, no public reports of a single crystal X-ray diffraction study for "this compound" are available. The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality.

Elemental Composition Determination

The elemental composition of this compound is definitively established by its molecular formula, C9H13NO. nih.govscbt.comcymitquimica.comchemshuttle.com This formula dictates the precise ratio of atoms within the molecule and allows for the calculation of its molecular weight, which is approximately 151.21 g/mol . nih.govscbt.comcymitquimica.com From this, the theoretical mass percentage of each element—Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O)—can be calculated. This theoretical composition serves as a crucial benchmark for experimental elemental analysis techniques, such as combustion analysis, which are used to verify the empirical formula of a synthesized batch of the compound.

ElementSymbolAtomic Mass (g/mol)Count in MoleculeTotal Mass in Molecule (g/mol)Mass Percentage (%)
CarbonC12.019108.0971.50
HydrogenH1.011313.138.68
NitrogenN14.01114.019.27
OxygenO16.00116.0010.58
TotalC9H13NO-24151.23100.00

Thermal Stability Investigations

The definitive method for evaluating thermal stability is Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. mdpi.com Although specific TGA data for this compound is not publicly documented, such an analysis would reveal the onset temperature of thermal decomposition and characterize any mass loss events, providing precise data on its thermal limits.

ParameterReported ConditionSource
Storage TemperatureRoom Temperature sigmaaldrich.com
Storage Temperature2-8°C chemshuttle.com

Chromatographic Purification and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. For this compound, commercial suppliers report purity levels typically in the range of 95% to 96%. cymitquimica.comchemshuttle.comsigmaaldrich.comsigmaaldrich.com These purity values are generally determined using high-resolution analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

For purification, column chromatography is a standard and effective method. orgsyn.org While a specific protocol for this compound is not detailed, the general procedure is illustrative. For instance, in the purification of a related compound, furan-2-yl(phenyl)methanol, the crude product was adsorbed onto celite and purified via column chromatography using a silica (B1680970) gel stationary phase. orgsyn.org The mobile phase, or eluent, was a gradient of hexanes and ethyl acetate (B1210297), starting with a high concentration of the less polar solvent (hexane) and gradually increasing the proportion of the more polar solvent (ethyl acetate) to effectively separate the desired compound from impurities. orgsyn.org The organic fractions are then combined, dried over an agent like magnesium sulfate, and concentrated to yield the purified product. orgsyn.org A similar strategy would be adapted for the purification of this compound, with the specific solvent system optimized for its unique polarity.

Supplier/Source TypeReported Purity
Commercial Supplier 196% sigmaaldrich.com
Commercial Supplier 2Min. 95% cymitquimica.com
Commercial Supplier 395% sigmaaldrich.com
Commercial Supplier 495% chemshuttle.com

Green Chemistry Principles in the Synthesis and Application of 4 2 Aminoethyl Phenyl Methanol

Sustainable Synthetic Methodologies

Sustainable synthesis aims to design and implement chemical processes that are environmentally benign and economically viable. Key aspects include the use of catalysis, particularly biocatalysis, and the maximization of reaction efficiency through concepts like atom economy. nih.gov

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a powerful strategy for green synthesis. Enzymes operate under mild conditions of temperature and pressure, are highly selective, and can significantly reduce the need for hazardous reagents and protecting groups. mun.caenpress-publisher.com

For the synthesis of [4-(2-Aminoethyl)phenyl]methanol, a potential biocatalytic route involves the use of transaminase enzymes. Engineered transaminases have been successfully employed for the asymmetric synthesis of chiral amines from corresponding ketones. google.com A similar strategy could be envisioned for producing the target compound, potentially starting from a ketone precursor like 4-(hydroxymethyl)phenylacetaldehyde. The transaminase would catalyze the reductive amination of the ketone using an amine donor, such as isopropylamine, to yield the desired primary amine with high selectivity.

This approach avoids the harsh reagents and poor atom economy associated with many traditional methods for amine synthesis. primescholars.com The development of such a process would involve screening for or engineering a suitable transaminase with high activity and stability for the specific substrate.

Table 1: Hypothetical Biocatalytic Process Components for this compound Synthesis

ComponentRoleGreen Chemistry Advantage
4-(hydroxymethyl)phenylacetaldehydePrecursor SubstratePotentially derivable from renewable feedstocks.
Engineered TransaminaseBiocatalystHigh selectivity, mild reaction conditions, reduces need for metal catalysts. google.com
IsopropylamineAmine DonorReadily available and acts as a recyclable source of the amine group.
Pyridoxal Phosphate (B84403) (PLP)CofactorEssential for transaminase activity, used in catalytic amounts. google.com
Aqueous Buffer (e.g., pH 7.5)Reaction MediumEliminates the need for volatile and hazardous organic solvents. google.com

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with high atom economy, such as additions and rearrangements, are preferred over those that generate significant stoichiometric byproducts, like substitutions and eliminations. primescholars.comnih.gov

A traditional synthesis of this compound might involve the reduction of a corresponding nitrile, (4-(hydroxymethyl)phenyl)acetonitrile, using a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄). While effective, this method suffers from poor atom economy, as it generates a large amount of inorganic waste that must be separated and disposed of.

In contrast, a biocatalytic reductive amination, as described above, represents a significant improvement in atom economy.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

Table 2: Comparative Atom Economy for a Hypothetical Synthesis

Reaction StepReactantsDesired ProductByproductsAtom Economy (%)
Traditional Route: Nitrile Reduction (4-(hydroxymethyl)phenyl)acetonitrile + LiAlH₄ + H₂O (workup)This compoundLiOH, Al(OH)₃Low (<<100%)
Greener Route: Reductive Amination 4-(hydroxymethyl)phenylacetaldehyde + NH₃This compoundH₂OHigh (~89%)

As shown in the table, the greener route incorporating ammonia (B1221849) directly into the carbonyl precursor is far more atom-economical, with water being the only theoretical byproduct. This highlights how catalyst-based approaches are inherently more efficient and less wasteful. nih.gov

Environmentally Benign Solvent Selection

The choice of solvent can dramatically influence the environmental impact of synthesizing and purifying this compound. Traditional syntheses might employ hazardous chlorinated solvents like dichloromethane (B109758) or volatile ethers like tetrahydrofuran (B95107) (THF). mun.ca Green alternatives that are less toxic, biodegradable, and sourced from renewable feedstocks are highly preferred. reddit.com

For the reaction itself, water is an ideal green solvent, especially for biocatalytic processes which are often conducted in aqueous media. nih.gov For purification steps like extraction and chromatography, replacing hazardous solvents is crucial. Greener alternatives include ethyl acetate (B1210297), ethanol, isopropanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which offer more favorable safety and environmental profiles. reddit.com

Table 3: Comparison of Traditional vs. Green Solvents for Synthesis and Purification

SolventClassApplicationEnvironmental/Safety ConcernsGreener Alternative
DichloromethaneChlorinatedExtraction, ChromatographySuspected carcinogen, high volatility, environmental persistence.Ethyl Acetate, 2-MeTHF
Tetrahydrofuran (THF)EtherReaction MediumPeroxide-forming, volatile organic compound (VOC).2-MeTHF, Acetonitrile orgsyn.org
Benzene (B151609)Aromatic HydrocarbonReaction MediumKnown carcinogen, highly flammable, toxic.Toluene (less toxic), Water
Methanol (B129727)AlcoholReaction, PurificationToxic, flammable.Ethanol, Isopropanol reddit.com

A comprehensive evaluation of a solvent's environmental impact requires a Life Cycle Assessment (LCA). rsc.org An LCA considers all stages of a solvent's life, from the extraction of raw materials and its manufacture to its use in the process, recovery, recycling, and final disposal. cetjournal.itcore.ac.uk This "cradle-to-grave" analysis prevents simply shifting the environmental burden from one stage to another.

Waste Prevention and Minimization Strategies

The first principle of green chemistry is the prevention of waste, as it is better to avoid generating waste than to treat or clean it up afterward. psu.edusigmaaldrich.com Strategies for waste minimization in the synthesis of this compound should be multifaceted, integrating efficient reaction design with process optimization.

Key strategies include:

Adopting Catalytic Methods: Shifting from stoichiometric reagents (e.g., metal hydrides) to catalytic alternatives (e.g., enzymes or hydrogenation catalysts) drastically reduces the generation of inorganic salt waste. nih.gov

Maximizing Atom Economy: Designing synthetic routes that incorporate the maximum number of reactant atoms into the final product minimizes byproducts. primescholars.com

Solvent Recycling: Implementing efficient distillation and recovery systems for solvents used in reactions and purification minimizes solvent consumption and waste.

Process Intensification: "Telescoping" multiple reaction steps into a single pot without isolating intermediates can reduce solvent use, energy consumption, and waste from workup and purification procedures. greenchemistry-toolkit.org

By applying these strategies in concert, the production of this compound can be aligned with the principles of sustainability, resulting in a process that is not only environmentally responsible but also more cost-effective and efficient.

Table 4: Summary of Waste Prevention and Minimization Strategies

StrategyDescriptionImpact on Waste Reduction
Use of Biocatalysis Employing enzymes like transaminases for key transformations.Eliminates stoichiometric inorganic waste; reduces energy demand due to mild conditions. mun.ca
High Atom Economy Reactions Choosing addition or condensation reactions over substitutions.Minimizes the formation of unwanted byproducts. nih.gov
Solvent Recovery and Reuse Implementing in-process distillation or other techniques to recycle solvents.Reduces the volume of solvent waste requiring disposal and lowers raw material costs. greenchemistry-toolkit.org
Process Telescoping Combining multiple synthetic steps without intermediate isolation.Decreases solvent use for workups and purifications, saves energy, and reduces handling losses. greenchemistry-toolkit.org

Safer Chemical Design Considerations

The fourth principle of green chemistry advocates for the design of chemical products that preserve efficacy of function while minimizing toxicity. nih.gov This tenet is a cornerstone of modern medicinal chemistry and materials science, where the goal is to create molecules that are not only effective but also inherently safer for human health and the environment. nih.govtandfonline.com In the context of this compound, a versatile small molecule scaffold, safer chemical design encompasses a thorough understanding of its intrinsic hazards and the exploration of structural modifications to mitigate these risks without compromising its desired functionality. pharmaceutical-technology.comnih.gov

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a starting point for evaluating the hazards of this compound. According to data from the European Chemicals Agency (ECHA), this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage and respiratory irritation. researchgate.net These classifications underscore the importance of designing safer alternatives.

Interactive Table: GHS Hazard Classification for this compound

Hazard Statement Code Description Pictogram Signal Word
Acute Toxicity, Oral H302 Harmful if swallowed Warning Warning
Skin Corrosion/Irritation H315 Causes skin irritation Warning Warning
Serious Eye Damage/Eye Irritation H318 Causes serious eye damage Corrosion Danger
Specific Target Organ Toxicity H335 May cause respiratory irritation Warning Warning

Data sourced from PubChem CID 12671358 researchgate.net

Research into the structure-activity relationships (SAR) of phenethylamine (B48288) derivatives offers valuable insights into how modifications can influence toxicity. A study on the thermogenic effects of various designer phenethylamines revealed that specific structural changes can significantly attenuate adverse effects like hyperthermia. nih.gov For instance, oxidation at the benzylic position, as seen in the comparison between MDMA and its β-keto analogue methylone, was found to reduce the hyperthermic response. nih.gov This suggests that the introduction of a carbonyl group at the beta position of the ethylamine (B1201723) side chain in this compound could potentially reduce its toxicity profile.

Another key finding from the same study was that extending the α-alkyl chain on the ethylamine side chain can also blunt thermogenic effects. nih.gov This indicates that creating derivatives of this compound with, for example, a propyl or butyl group at the alpha position could be a viable strategy for designing safer analogues.

Beyond immediate toxicity, a crucial aspect of safer chemical design is the consideration of a molecule's environmental fate. tandfonline.com Ideally, a chemical product should degrade into benign substances after its intended use. pharmaceutical-technology.comdrugtargetreview.com The biodegradability of this compound can be inferred by examining its constituent parts: the aromatic ring, the ethylamine side chain, and the methanol group.

Aromatic amines, in general, are recognized as a group of industrial chemicals with potential toxicity. nih.gov However, numerous bacteria have been identified that can degrade monocyclic aromatic amines, often using them as a sole source of carbon and energy. nih.govnih.gov The degradation pathways typically involve the release of ammonia and cleavage of the aromatic ring. nih.gov The methanol group, on the other hand, is a volatile organic compound that can be biodegraded under anaerobic conditions, with thiosulphate acting as an electron acceptor. nih.gov This suggests that this compound has the potential to be biodegradable.

To enhance biodegradability, specific structural features can be incorporated into the molecular design. This "benign-by-design" approach aims to create pharmaceuticals and other chemical products that are not only effective and non-toxic during use but also readily degrade in the environment. tandfonline.com For instance, researchers have successfully altered the structure of the beta-blocker propranolol (B1214883) to make it more susceptible to breakdown without losing its therapeutic activity. drugtargetreview.com A similar strategy could be applied to this compound, for example, by introducing functional groups that are more readily targeted by microbial enzymes.

Interactive Table: Potential Strategies for Safer Design of this compound Analogues

Modification Strategy Rationale Potential Outcome
Introduction of a β-ketone Based on SAR studies of phenethylamines showing reduced thermogenic effects. nih.gov Attenuation of acute toxicity.
Extension of the α-alkyl chain Research indicates that longer α-alkyl chains can blunt thermogenic responses. nih.gov Reduced potential for hyperthermia and related toxic effects.
Introduction of biodegradable linkers Incorporating ester or amide linkages that are susceptible to hydrolysis. Enhanced biodegradability in the environment.
Biocatalytic Synthesis Utilizing enzymes for specific and cleaner reactions. chemistryworld.com Reduction of hazardous byproducts and waste.

Future Directions and Emerging Research Avenues

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

A critical future direction lies in conducting comprehensive Structure-Activity Relationship (SAR) studies to build a detailed understanding of how modifications to the [4-(2-Aminoethyl)phenyl]methanol core influence its biological activity. The primary goal of SAR is to identify the key structural features responsible for a desired effect and to systematically modify the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Future SAR campaigns should systematically explore modifications at several key positions:

The Phenyl Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the aromatic ring can profoundly influence electronic properties, lipophilicity, and metabolic stability. This can lead to enhanced binding affinity with biological targets.

The Ethyl Linker: Altering the length and rigidity of the two-carbon chain separating the phenyl ring and the amino group could optimize the spatial orientation of the functional groups for ideal target engagement.

The Amino Group: Modifications such as acylation, alkylation, or incorporation into heterocyclic systems can alter the basicity and hydrogen-bonding capacity of the nitrogen atom, which is often crucial for molecular interactions.

The Methanol (B129727) Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters to probe its role in target binding and to modify the compound's solubility and metabolic profile.

Systematic synthesis and biological evaluation of these analogs will generate crucial data, enabling the construction of robust SAR models to guide the design of next-generation compounds with highly optimized biological profiles. nih.govchemrxiv.org

Exploration of Novel Derivatization and Functionalization Strategies

Building upon SAR studies, a focused exploration of novel derivatization and functionalization strategies is essential for creating diverse chemical libraries based on the this compound scaffold. This involves employing a wide range of modern synthetic chemistry techniques to modify the existing functional groups in innovative ways.

Key strategies for future exploration include:

N-Functionalization: The primary amine is a versatile handle for a variety of chemical transformations. Future work should explore its conversion into a broad range of functional groups, including sulfonamides, ureas, thioureas, and guanidines. These modifications can introduce new interaction points for target binding. nih.gov

O-Functionalization: The hydroxyl group of the methanol moiety is ripe for derivatization. Strategies should include its conversion to various esters to create potential prodrugs or to modulate lipophilicity. Furthermore, forming ether linkages with diverse alkyl or aryl groups can probe steric and electronic requirements in a binding pocket.

Scaffold Hopping and Bioisosteric Replacement: Advanced strategies could involve replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore new chemical space and improve properties like solubility or metabolic resistance. Similarly, the aminoethyl or methanol groups could be replaced with bioisosteres to fine-tune the molecule's physicochemical properties while retaining or enhancing biological activity.

These derivatization efforts will not only expand the chemical diversity of compounds based on this scaffold but also provide deeper insights into the structural requirements for activity.

Integration of Machine Learning in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to accelerating the design-make-test-analyze cycle in chemical research. nih.gov For this compound, ML can be a powerful tool to navigate the vast chemical space of its potential derivatives more efficiently.

Future research should focus on:

Developing Predictive Models: By using data generated from SAR and derivatization studies, ML algorithms like Random Forest, Support Vector Machines, or Neural Networks can be trained to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net These models can predict the biological activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates.

De Novo Design: Generative ML models can be employed to design entirely new molecules from scratch that are optimized for desired properties. schrodinger.com By providing the model with the this compound scaffold and a set of desired endpoints (e.g., high potency, low toxicity), these algorithms can propose novel derivatives that human designers might not have conceived. schrodinger.com

ADME/Tox Prediction: A significant challenge in drug discovery is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of lead compounds. ML models can be trained to predict these properties, helping to identify and filter out compounds with unfavorable characteristics early in the discovery process, thereby reducing time and resource expenditure. nih.gov

The synergy between empirical synthesis and computational prediction will create a more efficient and intelligent discovery pipeline for novel agents derived from this scaffold.

Development of Industrial-Scale Sustainable Production Processes

As promising derivatives are identified, the development of efficient, cost-effective, and sustainable industrial-scale production methods becomes paramount. Traditional multi-step chemical syntheses can be resource-intensive and generate significant waste. Future research must focus on greener and more scalable manufacturing processes.

Two key avenues for exploration are:

Biocatalysis and Microbial Fermentation: Inspired by the biotechnological production of similar aromatic compounds like 2-phenylethanol, future work could engineer microorganisms (such as yeasts or bacteria) to produce this compound or its precursors from simple, renewable feedstocks. mdpi.com This approach, utilizing the Ehrlich pathway or engineered metabolic routes, could offer a highly sustainable and cost-effective alternative to chemical synthesis, aligning with the growing demand for "natural" and green products. mdpi.com

Continuous Flow Chemistry: For chemical synthesis routes, transitioning from traditional batch processing to continuous flow systems can offer significant advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters, can handle hazardous intermediates more safely, and often leads to higher yields and purity. researchgate.net Developing a continuous flow process for the synthesis of this compound and its key derivatives would represent a major advance in manufacturing efficiency and safety.

Focusing on these modern production technologies will be crucial for the eventual commercial viability and environmental sustainability of any high-value compounds developed from this scaffold.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

A profound understanding of how a molecule exerts its biological effect at a molecular level is crucial for rational drug design and optimization. For derivatives of this compound, an integrated approach that combines advanced experimental techniques with powerful computational methods will be essential to elucidate their mechanism of action.

Future mechanistic studies should incorporate:

Structural Biology: If a specific biological target is identified, obtaining high-resolution structures of the target in complex with a derivative of this compound (using techniques like X-ray crystallography or Cryo-Electron Microscopy) would provide the ultimate insight into the binding mode. This structural information is invaluable for guiding further design efforts.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) can be used to quantitatively measure binding affinity and thermodynamic parameters, providing a deeper understanding of the forces driving the target-ligand interaction. chemrxiv.org

Computational Chemistry: Molecular docking simulations can predict the preferred binding pose of derivatives within a target's active site. Furthermore, molecular dynamics (MD) simulations can model the dynamic behavior of the ligand-target complex over time, revealing key interactions and conformational changes that are critical for biological function. rsc.org Combining these methods with quantum mechanics (QM) calculations can provide a highly detailed picture of the electronic interactions at play.

By integrating these diverse experimental and computational tools, researchers can build a comprehensive, multi-dimensional understanding of the compound's mechanism of action, paving the way for more precise and effective molecular design.

Q & A

Q. What are the common synthetic routes for [4-(2-Aminoethyl)phenyl]methanol, and how can reaction conditions be optimized?

Methodological Answer: A key approach involves reducing nitro precursors (e.g., [4-(2-Nitroethyl)phenyl]methanol) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) . Optimizing reaction conditions—such as solvent choice (e.g., ethanol for NaBH₄ stability), temperature (25–50°C), and catalyst loading (5–10% Pd-C)—can improve yields. For example, hydrogenation at 40 psi H₂ and 50°C achieves >80% conversion . Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms the presence of the hydroxymethyl (-CH₂OH) and aminoethyl (-CH₂CH₂NH₂) groups. Key signals include δ ~4.6 ppm (hydroxymethyl) and δ ~2.8 ppm (ethylamine protons) .
  • FT-IR : Identifies O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 180.1) and fragmentation patterns .

Q. How can impurities in this compound synthesis be minimized during purification?

Methodological Answer:

  • Chromatography : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate unreacted precursors and byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) detect and quantify residual amines or oxidized derivatives .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability : The compound is stable in neutral buffers (pH 6–8) but undergoes hydrolysis in acidic (pH <4) or basic (pH >9) conditions, forming benzaldehyde derivatives .
  • Thermal Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Decomposition occurs >100°C, detected via TGA/DSC .

Advanced Research Questions

Q. How can this compound be utilized in targeted drug design, particularly for kinase inhibitors?

Methodological Answer: The aminoethyl group serves as a linker for covalent binding to kinase active sites (e.g., FAK, Aurora kinases). For example, coupling with benzamide moieties via EDC/NHS chemistry generates prodrugs with IC₅₀ values <100 nM . Computational docking (AutoDock Vina) predicts binding modes, prioritizing substituents that enhance hydrophobic interactions .

Q. What strategies are effective for studying enzyme interactions involving this compound?

Methodological Answer:

  • Fluorescence Quenching Assays : Monitor binding to enzymes (e.g., monoamine oxidases) using tryptophan fluorescence. Stern-Volmer analysis quantifies binding constants (Kₐ ~10⁴ M⁻¹) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for interactions with acetylcholinesterase .

Q. How does computational modeling aid in predicting the reactivity of this compound derivatives?

Methodological Answer:

  • DFT Calculations (Gaussian 09) : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., oxidation to ketones) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with biological activity (e.g., logP vs. cytotoxicity) .

Q. What metabolic pathways are implicated in the biodegradation of this compound?

Methodological Answer:

  • Hepatic Metabolism : Cytochrome P450 enzymes (CYP3A4) oxidize the hydroxymethyl group to carboxylic acid derivatives, identified via LC-MS/MS .
  • Microbial Degradation : Pseudomonas spp. convert the compound to 4-vinylphenol via deamination, tracked using ¹³C-labeled isotopes .

Q. Can biocatalytic methods improve the enantioselectivity of this compound synthesis?

Methodological Answer:

  • Ketoreductases (KREDs) : Asymmetric reduction of prochiral ketones using KRED-NADPH systems achieves >95% ee. Optimize pH (7.5) and cofactor recycling (glucose dehydrogenase) for scalability .
  • Whole-Cell Biocatalysts : E. coli expressing alcohol dehydrogenases produce (R)-enantiomers selectively in biphasic systems (hexane/buffer) .

Q. What toxicological assessments are critical for this compound in preclinical studies?

Methodological Answer:

  • Ames Test : Evaluate mutagenicity using Salmonella TA98/TA100 strains (± metabolic activation) .
  • Acute Toxicity (OECD 423) : LD₅₀ values in rodents (>2000 mg/kg) indicate low oral toxicity .
  • Ecotoxicology : Assess biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna, EC₅₀ >10 mg/L) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.